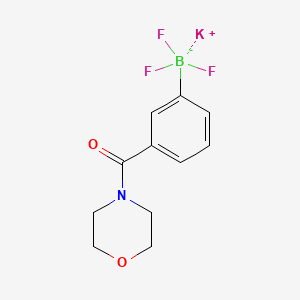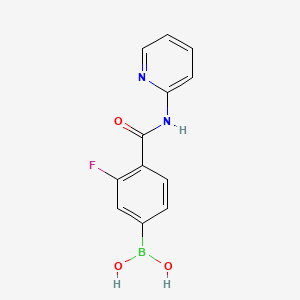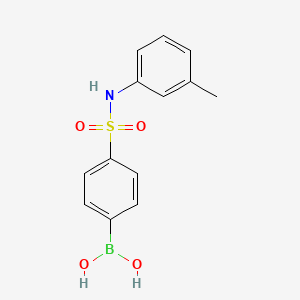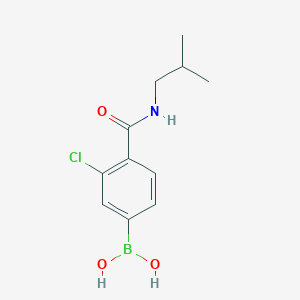![molecular formula C52H54BF4O4P2Rh- B6341550 (R)-4,12-Bis(4-methoxyphenyl)-[2.2]-paracyclophane(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate, min. 97% CAS No. 1038932-67-0](/img/structure/B6341550.png)
(R)-4,12-Bis(4-methoxyphenyl)-[2.2]-paracyclophane(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate, min. 97%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rhodium complexes, such as Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate , are often used in catalysis. They typically consist of a rhodium atom coordinated to organic ligands. The exact properties of the complex can vary depending on the ligands used .
Molecular Structure Analysis
The molecular structure of a rhodium complex depends on the ligands used. In general, the rhodium atom is at the center of the complex, with the ligands arranged around it .Chemical Reactions Analysis
Rhodium complexes are often used as catalysts in chemical reactions. For example, they can be used in the hydrogenation of alkenes .Physical And Chemical Properties Analysis
The physical and chemical properties of a rhodium complex can vary widely depending on the ligands used. For example, Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate has a molecular weight of 406.07 and a melting point of approximately 190°C .Scientific Research Applications
Catalysis in Organic Synthesis
This rhodium complex is primarily used as a catalyst in organic synthesis. It facilitates various chemical reactions by providing an alternative pathway with a lower activation energy. For instance, it can be used in the silylation of aryl iodides and bromides with tetraethoxysilanes to form aryl silanes . This is crucial for the synthesis of compounds with silicon-containing functional groups, which are valuable in materials science and pharmaceuticals.
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
[11-bis(4-methoxyphenyl)phosphanyl-5-tricyclo[8.2.2.24,7]hexadeca-1(12),4,6,10,13,15-hexaenyl]-bis(4-methoxyphenyl)phosphane;(1Z,5Z)-cycloocta-1,5-diene;rhodium;tetrafluoroborate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H42O4P2.C8H12.BF4.Rh/c1-45-35-13-21-39(22-14-35)49(40-23-15-36(46-2)16-24-40)43-29-31-5-9-33(43)11-7-32-6-10-34(12-8-31)44(30-32)50(41-25-17-37(47-3)18-26-41)42-27-19-38(48-4)20-28-42;1-2-4-6-8-7-5-3-1;2-1(3,4)5;/h5-6,9-10,13-30H,7-8,11-12H2,1-4H3;1-2,7-8H,3-6H2;;/q;;-1;/b;2-1-,8-7-;; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTNDHXHQSLLSTC-ONEVTFJLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.COC1=CC=C(C=C1)P(C2=CC=C(C=C2)OC)C3=C4CCC5=CC(=C(CCC(=C3)C=C4)C=C5)P(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC.C1CC=CCCC=C1.[Rh] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[B-](F)(F)(F)F.COC1=CC=C(C=C1)P(C2=C3C=CC(=C2)CCC4=C(C=C(C=C4)CC3)P(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC.C1/C=C\CC/C=C\C1.[Rh] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C52H54BF4O4P2Rh- |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
994.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[Rh COD (R)-AnPhanephos]BF4, Rh 10.4% | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

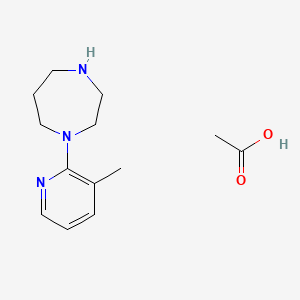

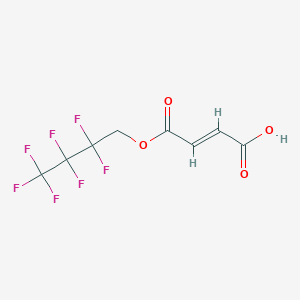
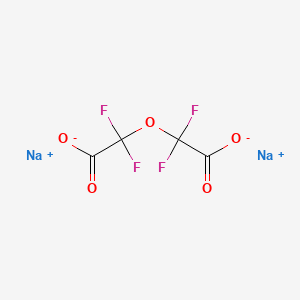
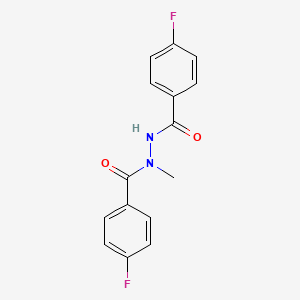


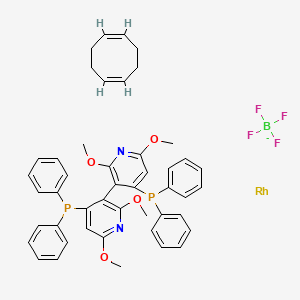
![4-(3-Bromophenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B6341554.png)
